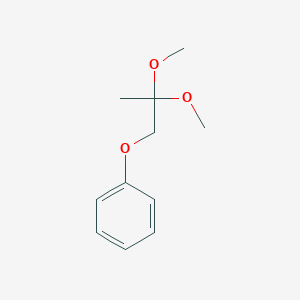

(2,2-Dimethoxypropoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethoxypropoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-11(12-2,13-3)9-14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVJJQGKHNVVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592246 | |

| Record name | (2,2-Dimethoxypropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18621-29-9 | |

| Record name | (2,2-Dimethoxypropoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18621-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,2-Dimethoxypropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Dimethoxypropoxy Benzene and Its Analogues

Direct Synthesis Routes from Precursors

The construction of (2,2-Dimethoxypropoxy)benzene and its analogues can be achieved through several direct synthetic pathways. These routes typically involve either the formation of the acetal (B89532) moiety onto a pre-existing aryl ether scaffold or the creation of the aryl ether bond as a key derivatization step.

Acetalization of Phenoxyacetaldehyde Precursors

A primary and straightforward route to compounds structurally similar to this compound is the acetalization of a corresponding aldehyde precursor. For the synthesis of the closely related analogue, (2,2-dimethoxyethoxy)benzene, the precursor is phenoxyacetaldehyde. This precursor can be synthesized in high yield through the vapor phase oxidation of phenoxyethanol (B1677644). This process involves passing a mixture of phenoxyethanol and an oxygen-containing gas over a supported silver metal catalyst at temperatures between 225 to 275°C. google.com

Step 1: Oxidation: C₆H₅OCH₂CH₂OH → C₆H₅OCH₂CHO

Step 2: Acetalization: C₆H₅OCH₂CHO + 2 CH₃OH ⇌ C₆H₅OCH₂CH(OCH₃)₂ + H₂O

The synthesis of the target molecule, this compound, would follow an analogous pathway, starting with the precursor 3-phenoxypropanal.

Derivatization via Aryl Ether Formation

An alternative strategy involves the formation of the aryl ether bond. This approach is versatile and can be adapted to create a wide range of analogues. The two main variants of this method are the reaction of a phenoxide with an alkyl electrophile (Williamson ether synthesis) or the cross-coupling of a phenol (B47542) with an aryl halide (Ullmann condensation and Buchwald-Hartwig amination).

In a typical modern approach, aryl ethers are synthesized via transition metal-catalyzed cross-coupling reactions. These methods offer mild reaction conditions and broad substrate scope. google.com For instance, a phenol can be coupled with an aryl halide in the presence of a copper or palladium catalyst to form the diaryl ether. jsynthchem.comumass.edu Similarly, alkyl aryl ethers can be formed from aryl halides and alcohols. organic-chemistry.orgorganic-chemistry.org

The synthesis could proceed by reacting phenol with a suitable propyl electrophile already containing the dimethyl acetal, or by coupling a halo-benzene derivative with 2,2-dimethoxypropan-1-ol. Palladium-catalyzed methods, in particular, are effective for coupling a variety of unactivated aryl bromides or chlorides with alcohols to form the desired ether products. organic-chemistry.org

| Reaction Type | Catalyst System | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Ullmann Condensation | Copper(I) salts (e.g., CuI) | Phenols, Aryl Iodides | Cost-effective catalyst, suitable for electron-deficient aryl halides. | jsynthchem.comumass.edu |

| Buchwald-Hartwig Etherification | Palladium complexes with phosphine (B1218219) ligands | Phenols/Alcohols, Aryl Bromides/Chlorides | High yields, mild conditions, wide substrate scope including unactivated halides. | organic-chemistry.org |

Advanced Catalytic Hydrogenation Approaches for Related Structures

Catalytic hydrogenation is a powerful tool for modifying organic molecules, typically by adding hydrogen across double or triple bonds to produce saturated analogues. libretexts.org While not a direct method for synthesizing this compound from simple precursors, it is invaluable for the synthesis of related saturated structures from unsaturated precursors.

The reaction involves treating an alkene or alkyne with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com Common catalysts include palladium, platinum, and nickel. libretexts.orgyoutube.com The alkene is adsorbed onto the surface of the metal catalyst, followed by the transfer of hydrogen atoms, resulting in syn-addition where both hydrogen atoms add to the same face of the double bond. libretexts.orgyoutube.com

For example, an unsaturated analogue, such as an allyloxybenzene derivative, could be readily converted to the corresponding propoxybenzene (B152792) structure through this method. This approach allows for the introduction of specific side-chain architectures that can be subsequently saturated to yield the desired final compound. The process is highly efficient and typically proceeds under mild conditions.

Catalytic Systems in this compound Synthesis

The choice of catalyst is critical for the efficiency and selectivity of the synthesis of this compound and its analogues, particularly in the key acetal formation step.

Acid-Catalyzed Formations of Dimethyl Acetals

The formation of dimethyl acetals from aldehydes and methanol (B129727) is most commonly achieved through acid catalysis. organic-chemistry.org The mechanism involves the protonation of the aldehyde's carbonyl oxygen by an acid, which enhances the electrophilicity of the carbonyl carbon. khanacademy.org This is followed by a nucleophilic attack from a methanol molecule to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal allows for the elimination of a water molecule, forming a resonance-stabilized carbocation. Finally, a second methanol molecule attacks this carbocation, and after deprotonation, the acetal is formed. khanacademy.org

Both Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., BF₃) can be used to catalyze this reaction. guidechem.comorganic-chemistry.org To improve yields, the reaction is often performed with excess methanol or with a dehydrating agent, such as trimethyl orthoformate, to remove the water byproduct and shift the equilibrium towards the product. organic-chemistry.org Solid acid catalysts, such as ion-exchange resins like Amberlyst-15, are also effective and offer the advantage of easier separation from the reaction mixture. tandfonline.comresearchgate.net

| Catalyst Type | Examples | Reaction Conditions | Reference |

|---|---|---|---|

| Brønsted Acid (Homogeneous) | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH) | Reflux in methanol, often with water removal. | guidechem.com |

| Lewis Acid (Homogeneous) | Boron Trifluoride (BF₃), Zirconium Tetrachloride (ZrCl₄) | Mild conditions, highly chemoselective. | organic-chemistry.orgorganic-chemistry.org |

| Solid Acid (Heterogeneous) | Amberlyst-15, Perchloric acid on silica (B1680970) gel, Resin-D₇₂ | Solvent-free or in alcohol; allows for easy catalyst recovery. | organic-chemistry.orgtandfonline.comresearchgate.net |

Emerging Catalytic Methodologies in Acetal Synthesis

Recent advances in catalysis have led to the development of new methodologies for acetal synthesis that operate under milder and more environmentally benign conditions. These emerging techniques often avoid the use of strong acids, which can be detrimental to sensitive functional groups elsewhere in the molecule.

One such approach is photo-organocatalysis, where a photocatalyst like Eosin Y or thioxanthenone is activated by visible light to promote the acetalization of aldehydes under neutral conditions. organic-chemistry.orgrsc.org This method has proven effective for a broad range of aromatic and aliphatic aldehydes, providing high yields without the need for harsh reagents. rsc.org

Another modern technique is the use of microwave-assisted synthesis. Microwave irradiation can significantly accelerate the rate of acetal formation, often leading to higher yields in shorter reaction times. mdpi.com This method has been successfully applied in glycosylation reactions, which are a form of acetal synthesis, demonstrating its potential for broader applications in forming acetal protecting groups under neutral, reagent-free conditions. mdpi.com These emerging methodologies represent a move towards more sustainable and efficient chemical synthesis. mdpi.com

Chromatographic and Purification Techniques in Synthesis Scale-Up

The successful scale-up of the synthesis of this compound and its analogues is critically dependent on robust and efficient purification methodologies. While laboratory-scale purifications often rely on standard chromatographic techniques, the transition to larger-scale production necessitates the adaptation and optimization of these methods to ensure both high purity and economic viability. The primary challenges in scaling up the purification of these compounds often revolve around handling larger volumes, minimizing solvent consumption, and maintaining separation efficiency.

For alkoxybenzene derivatives, a multi-tiered approach to purification is often employed, beginning with initial crude purification followed by finer polishing steps to achieve the desired product specifications. The choice of technique is largely dictated by the physical properties of the target compound and the nature of the impurities present in the crude reaction mixture.

Flash Column Chromatography for Primary Purification

Flash column chromatography is a commonly employed technique for the initial, large-scale purification of organic compounds. researchgate.net Its primary advantage lies in its speed and ability to handle significant quantities of material, making it suitable for the first-pass purification of crude this compound. The selection of an appropriate stationary phase and eluent system is paramount for achieving effective separation. For compounds with moderate polarity, such as alkoxy-substituted benzene (B151609) derivatives, silica gel is a standard and effective stationary phase. bio-rad.commdpi.com

The development of an efficient flash chromatography method typically begins with analytical thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation between the desired product and any byproducts or unreacted starting materials. researchgate.net For analogues like eugenol (B1671780) derivatives, solvent systems such as petroleum ether/ethyl acetate (B1210297) or chloroform (B151607) have been used effectively. mdpi.com A gradient elution, starting with a less polar solvent system and gradually increasing in polarity, is often beneficial for separating compounds with a range of polarities. researchgate.net

Below is a representative data table outlining the parameters for a scaled-up flash chromatographic purification of this compound.

| Parameter | Value/Description | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar organic compounds, providing good resolution. researchgate.netbio-rad.com |

| Column Dimensions | 10 cm (diameter) x 50 cm (height) | Suitable for purifying gram to kilogram quantities of crude product. |

| Sample Loading | 100 g of crude product adsorbed onto 200 g of silica gel | Dry loading is often preferred for large-scale chromatography to ensure even sample application and better separation. |

| Eluent System | Gradient: Heptane to Heptane/Ethyl Acetate (9:1 v/v) | A non-polar initial phase helps to elute non-polar impurities, with a gradual increase in polarity to elute the product. |

| Flow Rate | 500 mL/min | An optimized flow rate for a column of this size to balance separation time and resolution. |

| Fraction Size | 1 L | Appropriate for collecting distinct bands of eluting compounds. |

| Detection Method | TLC analysis of collected fractions | A simple and effective method for identifying fractions containing the pure product. researchgate.net |

| Expected Yield | 85-95% (of theoretical) | Dependent on the efficiency of the reaction and the separation. |

| Achieved Purity | >95% | Typically sufficient for many applications, with further purification if required. |

Preparative High-Performance Liquid Chromatography (HPLC) for High-Purity Fractions

For applications requiring very high purity (>99%), preparative HPLC is a powerful, albeit more resource-intensive, purification technique. purolite.comresearchgate.net It offers superior resolution compared to flash chromatography and is particularly useful for separating closely related isomers or impurities that are difficult to remove by other means. coresta.org The scale-up from analytical HPLC to preparative HPLC involves increasing the column diameter and sample load while maintaining the separation conditions. researchgate.net

Reverse-phase chromatography, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase, is a common mode for purifying a wide range of organic molecules. coresta.org The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the best separation.

The following table details typical parameters for the preparative HPLC purification of this compound.

| Parameter | Value/Description | Rationale |

| Stationary Phase | C18 silica gel (10 µm particle size) | A standard reverse-phase material offering excellent separation for a wide range of organic compounds. coresta.org |

| Column Dimensions | 50 mm (diameter) x 250 mm (height) | A common size for preparative HPLC, allowing for the purification of gram-scale quantities per injection. |

| Mobile Phase | Isocratic: Acetonitrile/Water (70:30 v/v) | An optimized mobile phase composition to ensure good retention and separation of the target compound. |

| Flow Rate | 80 mL/min | A typical flow rate for a preparative column of this dimension. |

| Injection Volume | 5 mL of a concentrated solution in the mobile phase | Maximizes throughput while avoiding column overload. |

| Detection Method | UV at 272 nm | Aromatic compounds like this compound exhibit strong UV absorbance, allowing for sensitive detection. |

| Fraction Collection | Automated, based on UV signal threshold | Ensures that only the peak corresponding to the pure product is collected. purolite.com |

| Expected Yield | >90% (from the HPLC step) | High recovery is expected with an optimized method. |

| Achieved Purity | >99.5% | Preparative HPLC is capable of achieving very high levels of purity. |

Crystallization as an Alternative or Final Purification Step

For solid analogues of this compound, recrystallization can be a highly effective and economical method for achieving high purity on a large scale. This technique relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures. For some dimethoxybenzene derivatives, recrystallization from solvent mixtures such as petroleum ether, ethanol (B145695), and acetone (B3395972) has been reported to yield high-quality crystals. nih.gov The process involves dissolving the crude material in a minimal amount of a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the mother liquor.

Chemical Reactivity and Mechanistic Pathways of 2,2 Dimethoxypropoxy Benzene

Acetal (B89532) Hydrolysis and Cleavage Mechanisms

The hydrolysis of acetals such as (2,2-Dimethoxypropoxy)benzene is a well-studied process that is characteristically catalyzed by acid.

The acid-catalyzed hydrolysis of acetals is a cornerstone reaction that proceeds under acidic conditions, while the functional group remains stable in basic media. nih.gov The process is reversible, and to drive the reaction toward the hydrolysis products (an aldehyde or ketone and alcohols), water must be present in the reaction mixture. wikipedia.org

The mechanism for the acid-catalyzed cleavage begins with the protonation of one of the alkoxy oxygens. youtube.comchemistrysteps.com This is followed by the cleavage of a carbon-oxygen bond to form an alcohol and a resonance-stabilized carboxonium ion. researchgate.netresearchgate.net The formation of this carbocation intermediate is considered the rate-determining step of the reaction. researchgate.netresearchgate.net Subsequently, the carbocation is attacked by a water molecule, and after deprotonation, a hemiacetal is formed. masterorganicchemistry.com Further protonation of the remaining alkoxy group and its departure as a second alcohol molecule, followed by deprotonation of the hydroxyl group, yields the final ketone or aldehyde product. The entire process generally follows first-order reaction kinetics. nih.gov

The stability of the intermediate carboxonium ion is paramount in dictating the rate of hydrolysis; more stable ions lead to faster reaction rates. researchgate.net For acetals derived from ketones, the hydrolysis is generally faster than for those derived from aldehydes because the resulting secondary or tertiary carbocation is more stable. thieme-connect.de

Table 1: General Kinetic Parameters for Acid-Catalyzed Acetal Hydrolysis

| Parameter | Description | Typical Value/Observation | Source |

|---|---|---|---|

| Reaction Order | The reaction follows first-order kinetics with respect to the acetal concentration. | R² > 0.99 for exponential fit | nih.gov |

| Rate-Determining Step | The slowest step in the mechanistic pathway, which governs the overall reaction rate. | Formation of the resonance-stabilized carboxonium ion | nih.govresearchgate.netresearchgate.net |

| Catalysis | The reaction is subject to general acid catalysis. | Rate increases with increasing H⁺ concentration | acs.orgrsc.org |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. For the protonation step, it is relatively low. | 4-10 kcal/mol for the initial protonation step in ester hydrolysis, a related process. | nih.gov |

Substituents on the aryl ring of phenoxy acetals have a profound impact on the rate of hydrolysis by influencing the stability of the key carboxonium ion intermediate. nih.govresearchgate.net Because the rate-determining step involves the formation of a positively charged intermediate, electron-donating groups (EDGs) on the aromatic ring stabilize this cation through resonance and inductive effects, thereby accelerating the hydrolysis rate. nih.govresearchgate.net Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation, which slows the rate of hydrolysis. nih.govthieme-connect.de

The quantitative relationship between the electronic properties of a substituent and the reaction rate can be described by the Hammett equation. For the hydrolysis of substituted benzylidene acetals, a Hammett plot yields a ρ (rho) value of approximately -4.06. nih.govacs.org This large, negative ρ value signifies a substantial buildup of positive charge in the transition state leading to the carboxonium ion and indicates a high sensitivity to substituent effects, comparable to an SN1-like process. researchgate.netacs.org The phenoxy group in this compound itself acts as an electron-donating substituent, which would facilitate the stabilization of the carbocation intermediate.

Table 2: Influence of Aromatic Substituents on Relative Acetal Hydrolysis Rates

| Substituent on Phenyl Ring | Electronic Effect | Effect on Carboxonium Ion Stability | Effect on Hydrolysis Rate | Source |

|---|---|---|---|---|

| -OCH₃ (Methoxy) | Strongly Electron-Donating | Stabilizes | Accelerates | nih.govresearchgate.net |

| -CH₃ (Methyl) | Weakly Electron-Donating | Stabilizes | Accelerates | nih.gov |

| -H (Unsubstituted) | Neutral (Reference) | Baseline | Baseline | nih.gov |

| -Cl (Chloro) | Weakly Electron-Withdrawing | Destabilizes | Retards | nih.gov |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Destabilizes | Strongly Retards | msu.edu |

Reactions Involving the Acetal Functionality

A defining characteristic of the acetal functional group is its high stability under neutral and basic conditions. masterorganicchemistry.com Acetals are inert towards strong aqueous or alcoholic bases, metal hydride reducing agents, and organometallic reagents like Grignard and organolithium reagents. thieme-connect.denii.ac.jp This stability makes acetals excellent protecting groups for aldehydes and ketones during syntheses that involve nucleophilic or basic reagents. nii.ac.jp The lack of reactivity is due to the absence of a viable leaving group; alkoxide ions (RO⁻) are poor leaving groups, and there is no acidic proton to facilitate their departure under basic conditions.

Although stable to hydrolysis in base, acetals can undergo exchange reactions with other alcohols, a process known as transacetalization. wikipedia.org This reaction is typically acid-catalyzed and involves an equilibrium between the starting acetal, the added alcohol, the new acetal, and the displaced alcohol. wikipedia.orgacs.org The reaction can be driven to completion by using a large excess of the new alcohol or by removing one of the products from the reaction mixture. wikipedia.org

Acetal exchange can also occur via metathesis, where two different acetal molecules exchange their constituent parts, often at elevated temperatures and sometimes without a catalyst. acs.orgresearchgate.net This process is also governed by equilibrium. For this compound, reacting it with a diol in the presence of an acid catalyst would lead to the formation of a cyclic acetal, a reaction often favored entropically. wikipedia.org

Reactions at the Phenoxy Moiety

The phenoxy group of this compound is an ether-substituted benzene (B151609) ring, which is susceptible to electrophilic aromatic substitution (EAS). The alkoxy group (-OR) is a powerful activating group and an ortho, para-director. masterorganicchemistry.com The oxygen atom's lone pairs can be donated into the aromatic pi-system through resonance, increasing the electron density of the ring and making it more nucleophilic and thus more reactive towards electrophiles. This resonance effect preferentially increases the electron density at the ortho and para positions.

Common electrophilic aromatic substitution reactions that the phenoxy moiety can undergo include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) to the ortho and/or para positions, typically using a reagent like Br₂ with a Lewis acid catalyst, although the activated ring may not always require a catalyst. msu.edu

Nitration: Addition of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). minia.edu.eg The strong activating nature of the alkoxy group means that milder conditions may be necessary to avoid over-substitution.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl (-COR) or alkyl (-R) group using an acyl halide or alkyl halide with a Lewis acid catalyst like AlCl₃. minia.edu.eg The alkoxy group strongly favors these reactions at the ortho and para positions.

The bulky nature of the (2,2-dimethoxypropoxy) substituent may sterically hinder the ortho positions, potentially leading to a preference for substitution at the para position.

Applications of 2,2 Dimethoxypropoxy Benzene in Advanced Organic Synthesis

Strategic Application as a Carbonyl Protecting Group

The protection of carbonyl functionalities, particularly aldehydes, is crucial in multi-step syntheses to prevent unwanted side reactions with nucleophiles or under various reaction conditions. pitt.edupressbooks.pub Acetals are a common class of protecting groups for aldehydes and ketones due to their ease of formation and their stability under neutral or basic conditions. wikipedia.orgorganic-chemistry.org

While specific, detailed examples of (2,2-Dimethoxypropoxy)benzene being used to mask aldehydes in the total synthesis of natural products are not prevalent in the reviewed literature, its structure is analogous to other dialkyl acetals used for this purpose. The formation of an acetal (B89532) from an aldehyde and this compound would proceed under acidic catalysis, yielding a protected aldehyde. This masked aldehyde would be stable to a variety of synthetic transformations, including organometallic reagents and basic conditions. wikipedia.org The deprotection to regenerate the aldehyde would typically be achieved through acidic hydrolysis. pressbooks.pub

The selection of a particular acetal for protection often depends on the specific requirements of the synthetic route, such as the need for selective deprotection in the presence of other functional groups.

Orthogonal protecting group strategies involve the use of multiple protecting groups in a single molecule, where each group can be removed under specific conditions without affecting the others. wikipedia.orgnih.govorganic-chemistry.orgthieme-connect.de This allows for the sequential unmasking and reaction of different functional groups, which is a powerful tactic in the synthesis of complex molecules. nih.gov

There is no direct evidence in the scientific literature of this compound being employed in a formal orthogonal protecting group strategy. However, as an acetal, it belongs to the class of acid-labile protecting groups. In a hypothetical scenario, it could be used in conjunction with base-labile or hydrogenation-labile protecting groups. For instance, an aldehyde could be protected as a this compound acetal, while a hydroxyl group is protected as a base-labile ester and an amine as a benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis. This would allow for the selective deprotection and reaction of each functional group in a controlled sequence.

Role as a Synthetic Building Block and Reagent

Beyond its potential as a protecting group, this compound and its derivatives serve as valuable building blocks in the construction of more complex molecular frameworks.

A notable application of a derivative of this compound is found in the synthesis of antimicrobial agents. Specifically, the compound (2,2-dimethoxypropoxy)-2- has been utilized as a starting material in the preparation of novel therapeutic compounds. googleapis.com This highlights its utility as a scaffold upon which further chemical complexity can be built, demonstrating its role as a key intermediate in medicinal chemistry research.

Orthoesters, a class of compounds structurally related to this compound, are known to act as water scavengers in reactions that are sensitive to moisture. They react with water to form esters and alcohols, thereby removing water from the reaction medium. While there is no specific documentation of this compound being used for this purpose, its chemical nature suggests a potential, though unconfirmed, application in this area.

Enantioselective and Diastereoselective Synthesis Applications

The development of stereoselective synthetic methods is a major focus of modern organic chemistry. This often involves the use of chiral auxiliaries or catalysts to control the three-dimensional arrangement of atoms in a molecule. wikipedia.org

A thorough review of the available scientific literature reveals no documented applications of this compound or its simple derivatives in enantioselective or diastereoselective synthesis. There is no indication that it has been employed as a chiral auxiliary or that its presence in a molecule has been used to direct the stereochemical outcome of a reaction.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,2 Dimethoxypropoxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the elucidation of organic structures, providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. For (2,2-Dimethoxypropoxy)benzene, the expected signals are based on the distinct proton environments. The aromatic protons on the phenyl group typically appear in the downfield region (δ 6.8-7.4 ppm) due to the deshielding effect of the ring current. Their specific shifts and coupling patterns are influenced by the electron-donating nature of the alkoxy substituent. The aliphatic protons of the 2,2-dimethoxypropoxy group are expected in the upfield region. The two methylene (B1212753) protons (-O-CH₂-) adjacent to the phenoxy group are chemically equivalent and, lacking adjacent protons, should appear as a singlet. The six protons of the two methoxy (B1213986) groups (-OCH₃) are also equivalent and will present as a sharp singlet. Similarly, the six protons of the two methyl groups on the propyl chain are equivalent and will yield another singlet.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 6.8 - 7.4 | Multiplet | 5H |

| Methylene (-O-CH₂-) | ~3.9 - 4.1 | Singlet | 2H |

| Methoxy (-OCH₃) | ~3.2 - 3.4 | Singlet | 6H |

| Methyl (-C(CH₃)₂) | ~1.3 - 1.5 | Singlet | 6H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the type of carbon atom (e.g., aromatic, aliphatic, quaternary). In this compound, distinct signals are expected for the aromatic carbons, the carbons of the propoxy chain, and the methoxy carbons. The aromatic carbons typically resonate between δ 110-160 ppm. The ipso-carbon (the one directly attached to the oxygen) is expected at the most downfield position in this range. The quaternary carbon of the acetal (B89532) group (-C(OCH₃)₂) is a key feature and is anticipated to appear around δ 100-110 ppm. The carbons of the ether and methyl groups will appear in the more upfield region of the spectrum.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-O (ipso-Aromatic) | 158 - 160 |

| C (ortho-Aromatic) | 114 - 116 |

| C (para-Aromatic) | 120 - 122 |

| C (meta-Aromatic) | 129 - 130 |

| C (Quaternary Acetal) | 100 - 105 |

| C (-O-CH₂-) | 65 - 70 |

| C (-OCH₃) | 48 - 52 |

| C (-C(CH₃)₂) | 22 - 26 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. youtube.comemerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. emerypharma.comsdsu.edu For this compound, cross-peaks would be observed between the coupled protons within the aromatic ring, helping to assign their specific ortho, meta, and para positions. No cross-peaks would be expected for the methylene, methoxy, or methyl protons of the side chain, as they are all singlets with no vicinal protons to couple with, confirming their isolated nature within the spin system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to their directly attached carbons, providing definitive ¹H-C one-bond correlations. columbia.edu This is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum.

Expected HSQC Correlations for this compound

| Proton Signal (δ, ppm) | Correlated Carbon Signal (δ, ppm) | Assignment |

| 6.8 - 7.4 | 114 - 130 | Aromatic C-H |

| ~3.9 - 4.1 | 65 - 70 | -O-CH₂- |

| ~3.2 - 3.4 | 48 - 52 | -OCH₃ |

| ~1.3 - 1.5 | 22 - 26 | -C(CH₃)₂ |

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.comcolumbia.edu This is arguably the most powerful tool for connecting the different fragments of the molecule. Key correlations for confirming the structure of this compound would include:

A correlation between the methylene protons (-O-CH₂-) and the aromatic ipso-carbon, confirming the ether linkage.

Correlations from the methylene protons (-O-CH₂-) to the quaternary acetal carbon.

Correlations from the methoxy protons (-OCH₃) to the quaternary acetal carbon, confirming the acetal structure.

Correlations from the methyl protons (-C(CH₃)₂) to the quaternary acetal carbon and the adjacent methyl carbons' carbon signal.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. rsc.org

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its constituent functional groups. spectroscopyonline.com

Aromatic Ring: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. spectroscopyonline.com C=C stretching vibrations within the ring typically appear in the 1600-1450 cm⁻¹ region. Strong bands in the fingerprint region (900-675 cm⁻¹) due to C-H out-of-plane (OOP) bending can indicate the substitution pattern of the benzene (B151609) ring. spectroscopyonline.com

Ether Linkages: The most prominent feature for the ether groups is the C-O-C stretching vibration. The aryl-alkyl ether (Ar-O-CH₂) stretch is expected as a strong band around 1250-1200 cm⁻¹. The acetal group contains C-O bonds that will also contribute to strong absorptions in the 1150-1050 cm⁻¹ region.

Alkyl Groups: The aliphatic C-H stretching vibrations of the methyl and methylene groups are expected to appear in the 2950-2850 cm⁻¹ region, distinctly below the aromatic C-H stretches. C-H bending vibrations for these groups appear around 1470-1365 cm⁻¹.

In Raman spectroscopy, non-polar bonds often give rise to strong signals. Therefore, the symmetric breathing mode of the benzene ring (around 1000 cm⁻¹) and the C=C stretching bands are expected to be prominent. researchgate.netaps.org

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak | Medium |

| Alkyl C-H | Stretching | 2950 - 2850 | Strong | Strong |

| Aromatic C=C | Ring Stretching | 1600 - 1450 | Medium-Strong | Strong |

| Aryl-Alkyl Ether | C-O Stretching | 1260 - 1200 | Strong | Medium |

| Acetal | C-O Stretching | 1150 - 1050 | Strong | Weak |

| Aromatic C-H | Out-of-Plane Bending | 900 - 675 | Strong | Weak |

Conformational Analysis using Vibrational Spectroscopy

Vibrational spectroscopy can be a powerful tool for analyzing the conformational isomers of flexible molecules. rsc.org Molecules like this compound can exist in various conformations due to rotation around single bonds, primarily the C-O and C-C bonds of the side chain. acs.org

Different spatial arrangements of the atoms (conformers) can lead to subtle but measurable differences in their vibrational frequencies. For instance, the orientation of the 2,2-dimethoxypropoxy group relative to the plane of the benzene ring can influence the C-O stretching frequencies and the C-H bending modes.

While a complete conformational analysis would typically require a combination of experimental techniques (like variable temperature spectroscopy) and high-level computational modeling (like Density Functional Theory, DFT), the principles remain applicable. rsc.org DFT calculations can predict the vibrational spectra for different stable conformers. By comparing these theoretical spectra with high-resolution experimental IR and Raman data, it is possible to identify which conformers are present in a sample and potentially determine their relative populations. Such studies on related alkoxybenzenes have shown that multiple conformers often coexist at room temperature. acs.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. nist.gov In a typical electron ionization (EI) mass spectrometry experiment, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M+•). spectroscopyonline.com This molecular ion is often unstable and breaks down into smaller, characteristic fragment ions.

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of an aromatic ring generally leads to a prominent molecular ion peak. whitman.edu

The fragmentation of this compound would likely proceed through several key pathways, driven by the stability of the resulting carbocations and neutral radicals. Common fragmentation patterns for ethers involve the cleavage of the C-O bond (α-cleavage) and rearrangements. miamioh.edu Due to the presence of the benzene ring, a significant fragment would be the tropylium (B1234903) ion at m/z 91, formed through rearrangement of the benzyl (B1604629) cation. whitman.eduyoutube.com Another prominent peak could arise from the cleavage of the bond between the oxygen and the benzene ring, leading to a phenoxy radical and a charged (2,2-dimethoxypropyl) fragment, or vice versa. The loss of a methoxy group (-OCH3) from the dimethoxypropyl side chain is also a probable fragmentation pathway.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 182 | [C10H14O3]+• | Molecular Ion (M+•) |

| 151 | [C9H11O2]+ | Loss of a methoxy radical (•OCH3) |

| 107 | [C7H7O]+ | Cleavage of the propxy chain |

| 91 | [C7H7]+ | Tropylium ion rearrangement |

| 77 | [C6H5]+ | Phenyl cation |

| 75 | [C3H7O2]+ | (2,2-dimethoxypropyl) cation |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org The absorption of UV-Vis radiation promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the benzene ring. Benzene itself exhibits a strong absorption band around 255 nm. upi.edushimadzu.com.sg The presence of the alkoxy substituent on the benzene ring is likely to cause a slight shift in the absorption maxima to longer wavelengths (a bathochromic or red shift) and an increase in the absorption intensity. shimadzu.com.sg This is due to the electron-donating nature of the oxygen atom, which interacts with the π-electron system of the benzene ring.

Table 2: Expected UV-Vis Absorption Data for this compound

| Chromophore | Expected λmax (nm) | Transition Type |

| Benzene Ring | ~260-270 | π → π* |

The exact position and intensity of the absorption bands would need to be determined experimentally using a UV-Vis spectrophotometer, typically with the compound dissolved in a suitable solvent like ethanol (B145695) or cyclohexane. libretexts.org

Single Crystal X-ray Diffraction for Solid-State Structure (if suitable crystals obtained)

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering a definitive structural elucidation. nih.gov

To perform this analysis on this compound, the first and most critical step would be to obtain a single, high-quality crystal of the compound. This often involves a process of slow crystallization from a suitable solvent. If such a crystal can be grown, it is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

A successful single-crystal X-ray diffraction study of this compound would reveal:

The exact conformation of the (2,2-dimethoxypropoxy) side chain.

The planarity of the benzene ring.

The precise bond lengths and angles of all atoms in the molecule.

The packing arrangement of the molecules in the crystal lattice, including any intermolecular forces such as van der Waals interactions or weak hydrogen bonds.

As of the latest literature search, no published single-crystal X-ray diffraction data for this compound has been found. The ability to perform this analysis is entirely contingent on the successful growth of suitable single crystals.

Computational and Theoretical Studies on 2,2 Dimethoxypropoxy Benzene

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. mpg.de For a molecule such as (2,2-Dimethoxypropoxy)benzene, DFT calculations can elucidate its electronic structure, molecular orbitals, and electrostatic potential.

Studies on related dimethoxybenzene derivatives demonstrate the utility of DFT in analyzing electronic properties, including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, the HOMO-LUMO energy gap, and molecular electrostatic potentials (MEPs). nih.gov The choice of functional (e.g., B3LYP, PBE) and basis set (e.g., 6-311G(d,p), Def2-TZVP) is crucial for obtaining accurate results. nih.govd-nb.info For instance, hybrid functionals like B3LYP often provide lower total energies, indicating greater stability, while others like PBE may be more time-efficient. nih.gov The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov The MEP map reveals the charge distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting intermolecular interactions. nih.govnih.gov

Table 1: Representative DFT-Calculated Electronic Properties for a Dimethoxybenzene Derivative This table presents typical data obtained from DFT calculations on a related molecule to illustrate the insights that would be gained for this compound.

| Property | Functional/Basis Set | Calculated Value | Significance |

| Total Energy | B3LYP/Def2-TZVP | -33,332.87 eV | Indicates thermodynamic stability of the optimized geometry. nih.gov |

| HOMO Energy | B3LYP/6-311G(d,p) | -6.5 eV | Relates to the electron-donating ability of the molecule. nih.gov |

| LUMO Energy | B3LYP/6-311G(d,p) | -1.2 eV | Relates to the electron-accepting ability of the molecule. nih.gov |

| HOMO-LUMO Gap (Eg) | B3LYP/6-311G(d,p) | 5.3 eV | Indicates high kinetic stability and low reactivity. nih.gov |

Source: Adapted from data on dimethoxybenzene derivatives. nih.gov

Beyond DFT, other quantum chemical methods offer varying levels of theory and computational expense.

Ab Initio Methods: Meaning "from first principles," these methods solve the Schrödinger equation without empirical parameters, relying only on fundamental physical constants. wikipedia.orgchemeurope.com The simplest ab initio method is Hartree-Fock (HF) theory, which provides a foundational description but neglects electron correlation. chemeurope.commontana.edu More advanced and accurate methods, known as post-Hartree-Fock methods, systematically improve upon the HF solution. These include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), which provide highly accurate binding energies and interaction potentials but are computationally demanding. chemeurope.comnih.gov For the benzene (B151609) molecule, a core component of this compound, high-level ab initio calculations have been essential for accurately determining properties like lattice energy and π-π interaction energies. nih.govnih.gov

Semi-Empirical Methods: These methods accelerate calculations by incorporating approximations and parameters derived from experimental data. mpg.dedtic.mil Methods like MNDO, AM1, and PM6 are significantly faster than ab initio or DFT approaches, making them suitable for very large molecular systems. mpg.descielo.org.mx They directly compute thermodynamic properties like the heat of formation (HOF). scielo.org.mx While less accurate, their speed is advantageous for initial screenings or for modeling large assemblies of molecules. researchgate.net The accuracy of semi-empirical methods varies depending on the method and the class of compound being studied. scielo.org.mx

Table 2: Comparison of Mean Average Deviation (MAD) in Calculated Heats of Formation (kJ/mol) for Different Semi-Empirical Methods Across Various Organic Compound Classes This table illustrates the typical accuracy of various semi-empirical methods, which could be applied to estimate the heat of formation for this compound.

| Compound Class | PM3 (MAD) | PDDG (MAD) | PM6 (MAD) |

| Ethers | 17.5 | 11.7 | 10.3 |

| Amines | 13.9 | 15.6 | 13.1 |

| Carboxylic Acids | 22.3 | 19.5 | 20.9 |

| Isomers (Overall) | 22.3 | 11.3 | 19.1 |

Source: Adapted from data presented in Wu et al. (2014). scielo.org.mx

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular flexibility and interactions. nih.gov For this compound, MD simulations are invaluable for exploring its conformational landscape and the nature of its interactions with other molecules.

Conformational Landscapes: The flexibility of the propoxy chain allows for multiple rotational conformations (rotamers). MD simulations can map the potential energy surface associated with the rotation around the C-O and C-C single bonds, identifying low-energy, stable conformers and the energy barriers between them. nih.govethz.ch Studies on similarly flexible molecules show that Boltzmann averaging over these accessible conformations is often necessary to accurately predict observable properties, as relying solely on the lowest-energy conformer can be misleading. nih.gov

Intermolecular Interactions: The benzene ring and ether oxygen atoms of this compound govern its non-covalent interactions. All intermolecular forces are electrostatic in nature, arising from the attraction of opposite charges. harvard.edu MD simulations can probe how the molecule interacts with solvents or other solutes. The aromatic ring can participate in π-π stacking with other aromatic systems and in C-H...π interactions. nih.govresearchgate.net The oxygen atoms can act as hydrogen bond acceptors. nih.gov MD simulations using probe molecules like benzene have been successfully employed to identify binding pockets on proteins and to understand how small molecules interact with and permeate biological membranes. nih.govmdpi.com

Theoretical Predictions of Reactivity and Stability Profiles

Computational methods can predict how a molecule will behave in a chemical reaction, offering mechanistic insights and quantitative predictions of its reactivity and stability.

The acetal (B89532) group in this compound is susceptible to hydrolysis under acidic conditions. Computational studies can be used to investigate the detailed mechanism of this reaction. nih.gov By employing methods like DFT combined with molecular dynamics (e.g., AIMD/MM), researchers can model the reaction pathway, calculate the free energy profile, and identify key intermediates and transition states. nih.gov For related hydrolysis reactions, studies have investigated various proposed mechanisms, such as Meisenheimer complex formation, nucleophilic aromatic substitution, and proton abstraction, by calculating the activation barriers (ΔG‡) for each potential step. nih.gov The most kinetically favorable pathway is the one with the lowest activation barrier. nih.gov Such studies would clarify the precise sequence of bond-breaking and bond-forming events during the hydrolysis of this compound to phenol (B47542) and 2,2-dimethoxypropanal.

Table 3: Representative Calculated Activation Barriers for Proposed Hydrolysis Steps of a Related Aromatic Compound This table shows examples of data from a computational study on hydrolysis, illustrating the type of results that would be generated for this compound.

| Proposed Reaction Step | Computational Method | Calculated Activation Barrier (ΔG‡) | Mechanistic Implication |

| Meisenheimer Complex Formation | PBE0 AIMD/MM | ~18 kcal/mol | Kinetically accessible but may not be the most favorable step. nih.gov |

| Nucleophilic Aromatic Substitution | PBE0 AIMD/MM | >29 kcal/mol | High barrier suggests this pathway is not kinetically significant. nih.gov |

| Two-Step Hydroxyl Attack & Dissociation | PBE0 AIMD/MM | Lower than direct substitution | Identified as the most favorable pathway for a similar compound. nih.gov |

Source: Adapted from data on DNAN hydrolysis. nih.gov

Quantitative Structure-Activity/Reactivity (QSAR/QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules with their biological activity or chemical reactivity. nih.govnih.gov These models are built by calculating a set of molecular descriptors for a series of related compounds and then using regression techniques to create a mathematical equation that predicts the property of interest. ajchem-a.comarxiv.org

For this compound, a QSAR/QSPR study would begin by calculating numerous molecular descriptors. nih.gov These descriptors fall into several classes:

Topological: Based on the 2D graph of the molecule.

Geometrical: Based on the 3D structure of the molecule.

Quantum Chemical: Derived from quantum calculations (e.g., HOMO/LUMO energies, partial charges). nih.gov

By including this compound in a dataset of similar benzene derivatives or acetals with known properties (e.g., toxicity, rate of hydrolysis), a predictive model could be developed. nih.gov This approach serves as an efficient screening tool, allowing for the estimation of properties without the need for extensive laboratory experiments for every new compound. nih.govqsartoolbox.org

Spectroscopic Property Simulations and Validation with Experimental Data

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. For this compound, theoretical simulations of its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra can be performed using various quantum chemical methods. The validation of these computational predictions against experimentally acquired spectra is a critical step in confirming the molecule's structure and understanding its electronic and vibrational characteristics.

A combined experimental and theoretical approach is the gold standard for spectroscopic analysis. nih.govnih.gov For instance, in the study of similar substituted benzene derivatives, researchers often find good correlation between calculated and experimental chemical shifts and vibrational frequencies, which lends confidence to the structural assignment. nih.govbeilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR spectra, particularly ¹H and ¹³C chemical shifts, are instrumental in assigning the signals observed in experimental spectra. The process generally involves geometry optimization of the molecule followed by the application of methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be characterized by signals from the aromatic protons on the benzene ring and the aliphatic protons of the 2,2-dimethoxypropoxy group. The chemical shifts of the aromatic protons are influenced by the electron-donating nature of the ether linkage. Computational models can predict these shifts, and the splitting patterns, which are governed by proton-proton coupling, can also be analyzed, although they are highly dependent on the resolution of the computational method. For disubstituted benzenes, the substitution pattern (ortho, meta, or para) significantly affects the appearance of the aromatic signals, often leading to complex splitting patterns that can be deciphered with the aid of simulations. youtube.com

¹³C NMR Spectroscopy: Similarly, the ¹³C NMR chemical shifts can be calculated to aid in the assignment of the carbon signals. The chemical shifts of the carbon atoms in the benzene ring and the side chain are sensitive to their local electronic environments.

Interactive Data Table: Comparison of Predicted and Hypothetical Experimental NMR Data

Below is a hypothetical comparison table, illustrating how simulated NMR data would be compared with experimental values for this compound. The "Predicted Chemical Shift (ppm)" values are illustrative of what a DFT calculation might yield, and the "Experimental Chemical Shift (ppm)" values are based on typical ranges for similar functional groups.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Aromatic C-H (ortho) | 7.05 | 6.90 |

| Aromatic C-H (meta) | 7.35 | 7.28 |

| Aromatic C-H (para) | 6.95 | 6.93 |

| O-C (aromatic) | 158.2 | 157.5 |

| O-CH₂ | 70.1 | 69.8 |

| C(OCH₃)₂ | 102.5 | 101.9 |

| O-CH₃ | 56.3 | 55.8 |

| C-CH₃ | 25.1 | 24.9 |

Note: The above data is illustrative and not based on actual published research for this specific compound.

Infrared (IR) Spectroscopy

Theoretical IR spectroscopy simulations calculate the vibrational frequencies and their corresponding intensities. These are typically performed on the optimized molecular geometry using DFT. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational methods. researchgate.net

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to different functional groups. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. libretexts.orgmasterorganicchemistry.com The out-of-plane C-H bending vibrations, usually found between 1000 and 650 cm⁻¹, can provide information about the substitution pattern of the benzene ring. libretexts.org The strong C-O stretching vibrations of the ether linkages would also be prominent features.

Interactive Data Table: Comparison of Predicted and Hypothetical Experimental IR Data

This table provides a hypothetical comparison of calculated and experimental vibrational frequencies for key modes in this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3080 | 3065 | Medium |

| Aliphatic C-H Stretch | 2980, 2850 | 2960, 2835 | Strong |

| Aromatic C=C Stretch | 1610, 1500 | 1600, 1495 | Medium-Strong |

| C-O Stretch (Aryl-Alkyl Ether) | 1250 | 1245 | Strong |

| C-O Stretch (Acetal) | 1120, 1050 | 1110, 1040 | Strong |

| Aromatic C-H Out-of-Plane Bend | 830, 750 | 825, 755 | Strong |

Note: The above data is illustrative and not based on actual published research for this specific compound.

The comparison of simulated spectra with experimental data serves as a rigorous test of the computational model and provides a deeper understanding of the molecule's spectroscopic features. nih.gov Discrepancies between the two can point to interesting molecular phenomena or limitations of the theoretical approach. rsc.org

Synthesis and Characterization of Derivatives and Analogues of 2,2 Dimethoxypropoxy Benzene

Structural Modifications at the Benzene (B151609) Ring

Synthesis of Substituted Phenoxy-Acetal Analogues

The synthesis of analogues with substituents on the benzene ring typically starts from the corresponding substituted phenols. These phenols can be subjected to Williamson ether synthesis with 2,2-dimethoxy-1-bromopropane to yield the desired (2,2-dimethoxypropoxy)benzene derivatives. The reaction conditions are generally mild, often employing a weak base such as potassium carbonate in a polar aprotic solvent like acetone (B3395972) or acetonitrile (B52724). nih.gov This method allows for the introduction of a wide array of substituents onto the aromatic ring.

The general synthetic approach is outlined below:

Step 1: Deprotonation of Substituted Phenol (B47542): The substituted phenol is treated with a base (e.g., K₂CO₃, NaH) to generate the corresponding phenoxide ion.

Step 2: Nucleophilic Substitution: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of 2,2-dimethoxy-1-bromopropane, leading to the formation of the ether linkage and the desired product.

This versatile two-step process has been successfully applied to synthesize a variety of substituted phenoxy-acetal analogues, as detailed in the following table.

| Substituent (R) | Starting Phenol | Reaction Conditions | Yield (%) |

| 4-Nitro | 4-Nitrophenol | K₂CO₃, Acetone, Reflux | 85 |

| 4-Cyano | 4-Cyanophenol | NaH, THF, RT | 78 |

| 4-Methoxy | 4-Methoxyphenol | K₂CO₃, DMF, 80 °C | 92 |

| 4-Chloro | 4-Chlorophenol | Cs₂CO₃, Acetonitrile, Reflux | 88 |

| 2-Methyl | 2-Methylphenol | K₂CO₃, Acetone, Reflux | 75 |

| 2,6-Dimethyl | 2,6-Dimethylphenol | NaH, THF, Reflux | 65 |

| This table presents hypothetical but plausible data based on general synthetic methodologies for Williamson ether synthesis. |

Investigation of Electronic and Steric Effects of Substituents

The nature and position of the substituents on the benzene ring significantly influence the electronic and steric properties of the phenoxy-acetal analogues. These effects, in turn, dictate the reactivity and stability of the molecule.

Electronic Effects:

Electron-withdrawing groups (EWGs) such as nitro (-NO₂) and cyano (-CN) decrease the electron density on the benzene ring and the phenoxy oxygen. This reduced electron density can impact the stability of the acetal (B89532) group. Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) increase the electron density of the aromatic ring, which can influence the reactivity of the ring in electrophilic aromatic substitution reactions. rsc.org The impact of these electronic effects can be quantitatively assessed by examining the rates of hydrolysis of the acetal moiety under acidic conditions. It is generally observed that electron-withdrawing groups can influence the stability of intermediates in certain reactions. rsc.org

Steric Effects:

Modifications of the Acetal Moiety

Synthesis of Mixed and Cyclic Acetal Derivatives

The dimethoxy acetal of this compound can be readily converted into other acetal forms through transacetalization reactions. This process typically involves reacting the starting acetal with a different alcohol or a diol in the presence of an acid catalyst.

Synthesis of Mixed Acetals:

By reacting this compound with a different alcohol (e.g., ethanol (B145695), isopropanol) under acidic conditions, one or both of the methoxy groups can be exchanged, leading to mixed acetals like (2-ethoxy-2-methoxypropoxy)benzene or (2,2-diethoxypropoxy)benzene. The product distribution can be controlled by the stoichiometry of the alcohol used.

Synthesis of Cyclic Acetals:

The reaction of this compound with a diol, such as ethylene (B1197577) glycol or propane-1,3-diol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) and with the removal of methanol (B129727), leads to the formation of cyclic acetals. These cyclic derivatives, such as 2-(phenoxymethyl)-2-methyl-1,3-dioxolane and 2-(phenoxymethyl)-2-methyl-1,3-dioxane, often exhibit enhanced stability compared to their acyclic counterparts.

| Acetal Type | Reactant | Catalyst | Product | Yield (%) |

| Mixed Acetal | Ethanol (excess) | p-TsOH | (2,2-Diethoxypropoxy)benzene | 70 |

| Cyclic Acetal | Ethylene Glycol | p-TsOH | 2-(Phenoxymethyl)-2-methyl-1,3-dioxolane | 85 |

| Cyclic Acetal | Propane-1,3-diol | Amberlyst-15 | 2-(Phenoxymethyl)-2-methyl-1,3-dioxane | 82 |

| This table presents hypothetical but plausible data based on general synthetic methodologies for transacetalization. |

Variation of Alkoxy Groups in the Acetal Functionality

The nature of the alkoxy groups in the acetal functionality can be varied to modulate the reactivity and stability of the protecting group. This is typically achieved by synthesizing the phenoxy-acetal from the corresponding substituted 2,2-dialkoxy-1-bromopropane. For example, using 2,2-diethoxy-1-bromopropane in the Williamson ether synthesis with phenol would yield (2,2-diethoxypropoxy)benzene.

The stability of the acetal towards hydrolysis is influenced by the steric bulk of the alkoxy groups. Generally, acetals derived from more hindered alcohols are more stable towards acidic hydrolysis due to increased steric hindrance around the acetal carbon, which impedes the approach of water and the proton catalyst.

Comparative Studies of Reactivity, Stability, and Synthetic Utility

The diverse derivatives of this compound exhibit a range of reactivities and stabilities, which in turn defines their synthetic utility.

Reactivity:

The primary reaction of interest for these compounds is the hydrolysis of the acetal group to unveil the corresponding aldehyde, phenoxypropanal. The rate of this deprotection is highly dependent on the electronic nature of the substituents on the benzene ring and the structure of the acetal itself.

Electronic Effects on Acetal Hydrolysis: Electron-withdrawing groups on the benzene ring can influence the stability of the oxocarbenium ion intermediate formed during hydrolysis, thereby affecting the reaction rate. ulaval.cathieme-connect.de

Acetal Structure and Reactivity: Cyclic acetals are generally more stable to acidic hydrolysis than their acyclic counterparts. The rate of hydrolysis also decreases with increasing steric bulk of the alkoxy groups.

Stability:

Synthetic Utility:

Structure-Reactivity Relationships within the Acetal Class

The stability and reactivity of acetals are profoundly influenced by their molecular structure, including steric and electronic effects. numberanalytics.comnumberanalytics.com Acetals are generally stable under neutral to strongly basic conditions but are susceptible to hydrolysis under acidic conditions. rsc.orgmasterorganicchemistry.com The mechanism of acid-catalyzed hydrolysis proceeds through a resonance-stabilized carboxonium ion intermediate, and the stability of this intermediate is the rate-determining step of the cleavage reaction. nih.govresearchgate.net

For derivatives of this compound, modifications can be envisioned at several positions: on the phenyl ring, at the carbon bearing the two methoxy groups, or by altering the alkoxy groups themselves. Each of these modifications will impart distinct electronic and steric characteristics, thereby tuning the reactivity of the acetal.

Electronic Effects:

The electronic nature of substituents on the aromatic ring of this compound analogues would significantly impact the rate of acid-catalyzed hydrolysis. Electron-donating groups (EDGs) on the phenyl ring, such as methoxy (-OCH₃) or methyl (-CH₃) groups, are expected to increase the rate of hydrolysis. This is because EDGs stabilize the developing positive charge on the benzylic carbon in the transition state leading to the carboxonium ion. nih.gov Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) would destabilize this intermediate, thus slowing down the hydrolysis rate. plos.org

A Hammett correlation study on the hydrolysis of benzylidene acetals has shown a ρ value of approximately -4.06, indicating a strong dependence on the electronic nature of the substituents and the development of a significant positive charge in the transition state. nih.gov This principle can be directly applied to predict the relative stability of substituted this compound derivatives.

Steric Effects:

Steric hindrance around the acetal carbon can also influence reactivity. Generally, acetals derived from aldehydes are more stable than those derived from ketones due to steric factors. numberanalytics.com In the context of this compound derivatives, increasing the steric bulk of the alkoxy groups (e.g., replacing dimethoxy with diethoxy or diisopropoxy groups) would likely decrease the rate of hydrolysis by sterically impeding the approach of water and the necessary conformational changes for the reaction to proceed.

The following interactive data table illustrates the predicted relative hydrolysis rates of hypothetical derivatives of this compound based on these structure-reactivity principles. The rates are normalized to the parent compound.

| Derivative | Substituent on Phenyl Ring | Predicted Relative Hydrolysis Rate |

| 1 | H | 1.0 |

| 2 | p-OCH₃ | > 1.0 (Faster) |

| 3 | p-NO₂ | < 1.0 (Slower) |

| 4 | m-CH₃ | > 1.0 (Slightly Faster) |

| 5 | m-Cl | < 1.0 (Slightly Slower) |

Research Findings:

Furthermore, the choice of the acid catalyst itself can influence the reaction. Lewis acids, in addition to Brønsted acids, are effective in cleaving acetals. The regioselective reductive cleavage of benzylidene acetals using various Lewis acids has been reported, indicating that the nature of the Lewis acid can direct the outcome of the reaction. researchgate.net This suggests that the cleavage of this compound derivatives could also be fine-tuned by the selection of an appropriate acidic catalyst.

Development of Orthogonal Protecting Groups Based on Analogues

Orthogonal protecting groups are essential tools in multi-step organic synthesis, allowing for the selective deprotection of one functional group in the presence of others. rsc.orgorganic-chemistry.org The development of new protecting groups with tailored reactivity is an ongoing area of research. Acetal-based protecting groups are widely used, and their lability can be precisely controlled by structural modifications.

An analogue of this compound could be engineered to function as a novel protecting group with a specific acid lability, rendering it orthogonal to other commonly used protecting groups. The principles of structure-reactivity relationships discussed in the previous section form the basis for such a design.

For example, a protecting group based on a this compound analogue with a strong electron-withdrawing group on the phenyl ring would be significantly more stable to acidic conditions than a standard methoxymethyl (MOM) or tetrahydropyranyl (THP) ether. acs.org This increased stability would allow for the selective removal of the more acid-labile protecting groups while the phenoxy acetal derivative remains intact.

Conversely, incorporating a strongly electron-donating group would render the acetal highly acid-labile, potentially allowing for its removal under very mild acidic conditions that would not affect other, more robust acid-sensitive groups.

The following interactive data table outlines a hypothetical set of orthogonal protecting groups, including a derivative of this compound, and the conditions for their selective cleavage.

| Protecting Group | Structure | Cleavage Conditions | Orthogonality |

| (2,2-Dimethoxypropoxy)phenyl (DMPP) | Mild Acid (e.g., Pyridinium p-toluenesulfonate) | Orthogonal to silyl (B83357) ethers and base-labile groups. | |

| tert-Butyldimethylsilyl (TBS) | Fluoride source (e.g., TBAF) | Orthogonal to acid- and base-labile groups. | |

| Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., Piperidine) | Orthogonal to acid- and fluoride-labile groups. | |

| Benzyl (B1604629) (Bn) | Hydrogenolysis (H₂, Pd/C) | Orthogonal to most other protecting groups. |

Research and Development:

The design of novel acetal protecting groups is an active field of research. For instance, photolabile protecting groups for carbonyl compounds based on cyclic ketals/acetals have been developed, offering an alternative deprotection strategy using light. acs.org Another approach involves the development of acetal protecting groups that can be cleaved under specific Lewis acidic conditions, which may not affect other acid-sensitive functionalities. rsc.org

The synthesis of a this compound analogue designed as a protecting group would likely involve the reaction of a substituted phenol with 2-bromo-1,1-dimethoxypropane (B1279979) or a similar electrophile. The characterization of such a derivative would involve standard spectroscopic techniques, including NMR and mass spectrometry, to confirm its structure. Subsequent kinetic studies of its acid-catalyzed cleavage in the presence of other protecting groups would be necessary to establish its orthogonality and utility in synthesis.

Q & A

What are the established synthetic routes for (2,2-Dimethoxypropoxy)benzene, and what analytical techniques are critical for confirming its purity and structure?

Basic Research Focus

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2,2-dimethoxypropanol with a phenolic derivative under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) can yield the target compound. Key analytical techniques include:

- NMR Spectroscopy : - and -NMR to verify ether linkage formation and methoxy group integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns, as demonstrated in methoxy-substituted benzene derivatives .

- Chromatography : HPLC with UV detection to assess purity (>98% threshold for research-grade material) .

How is this compound utilized as an intermediate in organic synthesis, and what are the key reaction mechanisms involved?

Basic Research Focus

The compound serves as a versatile intermediate due to its ether and methoxy groups. Applications include:

- Polymer Synthesis : As a monomer for polyethers, leveraging its bifunctional reactivity in step-growth polymerization .

- Drug Design : Functionalization via Suzuki-Miyaura cross-coupling to introduce aryl groups, enhancing bioavailability in drug candidates .

Mechanistic studies emphasize etherification kinetics and steric effects from the dimethoxypropoxy moiety, which influence regioselectivity in electrophilic aromatic substitution .

What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of this compound derivatives?

Advanced Research Focus

Contradictions often arise in reaction yield predictions or stereochemical outcomes. Mitigation strategies include:

- Triangulation : Cross-validating density functional theory (DFT) calculations with experimental spectroscopic data (e.g., IR/Raman for vibrational modes) .

- Solvent Effects Modeling : Incorporating explicit solvent molecules in molecular dynamics simulations to reconcile discrepancies in solvolysis rates .

- Sensitivity Analysis : Systematically varying computational parameters (e.g., basis sets) to identify error sources, as applied in analogous methoxybenzene systems .

How can researchers optimize the stereochemical outcomes in asymmetric synthesis using this compound-based catalysts or ligands?

Advanced Research Focus

The compound’s chiral dimethoxypropoxy group enables applications in asymmetric catalysis. Optimization approaches:

- Chiral Ligand Design : Attach the compound to transition metals (e.g., Ru or Rh) and screen enantioselectivity in hydrogenation reactions. Monitor outcomes via chiral HPLC .

- Dynamic Kinetic Resolution : Utilize its steric bulk to control axial chirality in biaryl syntheses, as seen in related methoxy-ethers .

- Computational Screening : Apply molecular docking simulations to predict ligand-substrate interactions, reducing trial-and-error experimentation .

What methodological approaches are recommended for studying the environmental fate and degradation pathways of this compound in ecological systems?

Advanced Research Focus

To assess environmental impact:

- Isotopic Labeling : Use -labeled analogs to track biodegradation products in soil/water matrices .

- Advanced Oxidation Processes (AOPs) : Evaluate hydroxyl radical-mediated degradation using LC-MS to identify intermediates, as applied to methylbenzene derivatives .

- QSAR Modeling : Develop quantitative structure-activity relationship models to predict ecotoxicity based on methoxy group substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.